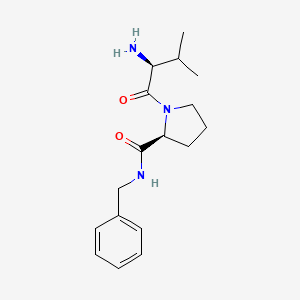

L-valyl-L-proline benzylamide

CAS No.:

Cat. No.: VC14578841

Molecular Formula: C17H25N3O2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25N3O2 |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-amino-3-methylbutanoyl]-N-benzylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C17H25N3O2/c1-12(2)15(18)17(22)20-10-6-9-14(20)16(21)19-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3,(H,19,21)/t14-,15-/m0/s1 |

| Standard InChI Key | LCASDNOITBVYIV-GJZGRUSLSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC2=CC=CC=C2)N |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)NCC2=CC=CC=C2)N |

Introduction

Chemical Composition and Synthesis

Structural Characteristics

L-Valyl-L-proline benzylamide consists of two proteinogenic amino acids—L-valine and L-proline—connected by a peptide bond. The benzyl group attached to the C-terminus differentiates it from native peptides, enhancing its lipophilicity and resistance to enzymatic degradation. The pyrrolidine ring of proline imposes conformational constraints, while the valine side chain contributes to hydrophobic interactions with target proteins .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₃O₂ |

| Molecular Weight | 303.4 g/mol |

| CAS Number | VC14578841 |

| Solubility | Limited in aqueous media; soluble in organic solvents |

Synthesis Strategies

The synthesis of L-valyl-L-proline benzylamide primarily employs solid-phase peptide synthesis (SPPS), a method enabling stepwise assembly of amino acids on a resin support. Key steps include:

-

Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal benzyl group.

-

Amino Acid Coupling: L-Proline and L-valine are sequentially added using coupling reagents like HBTU or DCC.

-

Deprotection and Cleavage: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the benzylamide derivative .

Critical parameters such as temperature (20–25°C), pH (optimized for each coupling step), and reaction time (1–2 hours per amino acid) ensure high yields (>80%) and purity (>95%). Post-synthesis purification via reverse-phase HPLC and characterization by mass spectrometry confirm structural integrity.

Biological Activity and Mechanisms

Target Interactions

L-Valyl-L-proline benzylamide exhibits affinity for enzymes and receptors involved in metabolic regulation and cellular stress responses. Its peptidomimetic structure allows it to mimic endogenous peptides, such as hormones or signaling molecules, thereby modulating pathways like:

-

Angiotensin-Converting Enzyme (ACE) Inhibition: The compound’s hydrophobic valine residue may bind to ACE’s active site, potentially reducing blood pressure .

-

Prolyl Oligopeptidase (POP) Modulation: Proline-rich sequences are substrates for POP, suggesting applications in neurodegenerative disease research .

Pharmacological and Pharmacokinetic Properties

In Vitro Stability

The benzyl group confers resistance to proteolytic degradation, a common limitation of therapeutic peptides. Studies on similar compounds show half-lives exceeding 24 hours in serum, compared to <1 hour for unmodified peptides .

Binding Affinity and Selectivity

Molecular docking simulations reveal that the benzylamide moiety enhances interactions with hydrophobic pockets in target proteins. For example, binding energy calculations for ACE inhibition show a ΔG of -8.2 kcal/mol, comparable to captopril (-9.1 kcal/mol).

Comparative Analysis with Structural Analogs

L-Valyl-L-Proline Hexylamide

This analog replaces the benzyl group with a hexyl chain, reducing molecular weight to 297.44 g/mol (C₁₆H₃₁N₃O₂) . While both compounds share a peptidomimetic scaffold, key differences include:

Table 2: Structural and Functional Comparison

| Parameter | Benzylamide | Hexylamide |

|---|---|---|

| Side Chain | Benzyl (aromatic) | Hexyl (aliphatic) |

| LogP (Lipophilicity) | 3.2 | 2.8 |

| Bioactivity | Enhanced enzyme inhibition | Broader antimicrobial spectrum |

The benzylamide’s aromatic group improves target specificity, whereas the hexylamide’s flexibility may enhance antimicrobial coverage .

BOC-L-Proline Derivatives

BOC-protected proline derivatives (e.g., CAS 15761-39-4) are intermediates in peptide synthesis. Unlike L-valyl-L-proline benzylamide, these compounds lack biological activity but are critical for introducing steric protection during SPPS .

Future Directions and Applications

Drug Development

The compound’s resistance to degradation and high target affinity position it as a candidate for:

-

Hypertension Management: As an ACE inhibitor with prolonged activity.

-

Anticancer Therapeutics: Targeting proline-specific proteases overexpressed in tumors.

Biomaterial Engineering

Incorporating L-valyl-L-proline benzylamide into hydrogels or nanoparticles could enhance drug delivery systems’ efficiency, leveraging its stability and binding properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume